Conformational Flexibility in Solution vs. ε-Caprolactam
13C NMR lanthanide-induced shift (LIS) studies demonstrate that 3-azabicyclo[4.3.1]decan-4-one populates at least two distinct conformations in solution, a behavior also observed for ε-caprolactam [1]. This conformational multiplicity is critical for applications as an NMR shift reagent probe, where a single-conformation analog would fail to induce the same paramagnetic shift dispersion. The study confirms unambiguous 13C assignment for all carbons in the bicyclic framework.
| Evidence Dimension | Number of detectable solution conformations |
|---|---|
| Target Compound Data | Two conformations (confirmed by LIS and T1 relaxation) |
| Comparator Or Baseline | ε-Caprolactam also shows two conformations under identical conditions |
| Quantified Difference | Comparable conformational flexibility; bicyclic scaffold adds rigidity between conformers not present in monocyclic caprolactam. |
| Conditions | 13C NMR with Gd(dpm)3 and Gd(fod)3 LIS reagents; MINDO/3 geometries |
Why This Matters
Demonstrates conformational heterogeneity essential for designing NMR shift reagents; a rigid monocyclic lactam would not replicate the spatial arrangement of coordination sites.
- [1] Barfield, M.; Babaqi, A. S. Carbon-13 NMR studies of multicyclic lactams. Structures and 13C assignments by lanthanide induced shifts, relaxation studies and MINDO/3 calculations. Magn. Reson. Chem. 1987, 25, 443-451. View Source
